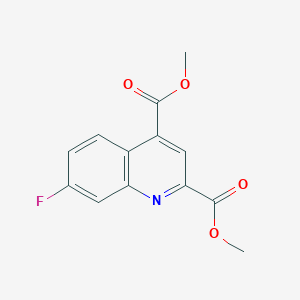
2,4-Dimethyl 7-fluoroquinoline-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl 7-fluoroquinoline-2,4-dicarboxylate is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl 7-fluoroquinoline-2,4-dicarboxylate can be achieved through a metal-free protocol involving aryl amines and dimethyl acetylenedicarboxylates. This reaction uses 20 mol% molecular iodine as a catalyst in acetonitrile at 80°C . The process involves the formation of one C–N and two C–C bonds, resulting in high regioselectivity and good yields.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the metal-free synthesis approach mentioned above could be adapted for large-scale production due to its efficiency and eco-friendly nature.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl 7-fluoroquinoline-2,4-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be substituted by nucleophiles.
Cyclization reactions: The compound can participate in cyclization reactions to form more complex structures.
Cross-coupling reactions: It can undergo cross-coupling reactions with organometallic reagents.
Common Reagents and Conditions:
Nucleophilic substitution: Sodium borohydride in basic media.
Cyclization reactions: Involves reductive cyclization in the presence of sodium borohydride.
Cross-coupling reactions: Utilizes organometallic reagents.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities.
Scientific Research Applications
2,4-Dimethyl 7-fluoroquinoline-2,4-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of antimalarial, antibacterial, and antineoplastic agents.
Biological Research: The compound is used to study enzyme inhibition and other biological pathways.
Industrial Applications: It finds use in the synthesis of liquid crystals and cyanine dyes.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl 7-fluoroquinoline-2,4-dicarboxylate involves its interaction with specific molecular targets. . This leads to the formation of ternary complexes that block the progress of the replication fork, ultimately causing cell death.
Comparison with Similar Compounds
- 7-fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar®
Comparison: 2,4-Dimethyl 7-fluoroquinoline-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluoroquinolones, it may exhibit different levels of enzyme inhibition and biological activity .
Properties
Molecular Formula |
C13H10FNO4 |
|---|---|
Molecular Weight |
263.22 g/mol |
IUPAC Name |
dimethyl 7-fluoroquinoline-2,4-dicarboxylate |
InChI |
InChI=1S/C13H10FNO4/c1-18-12(16)9-6-11(13(17)19-2)15-10-5-7(14)3-4-8(9)10/h3-6H,1-2H3 |
InChI Key |
DDYORNXSSQEHED-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C=CC(=C2)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(2-methoxyphenyl)methyl]amine](/img/structure/B11731689.png)
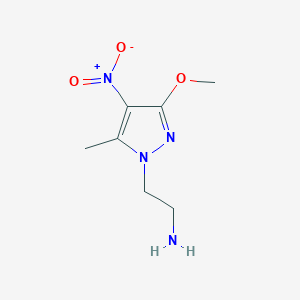
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11731692.png)
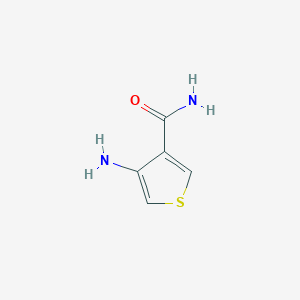
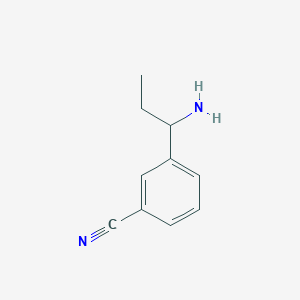
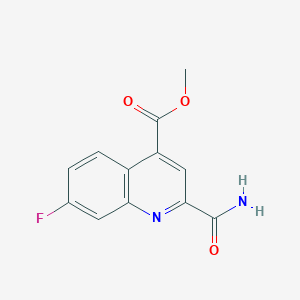
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731704.png)
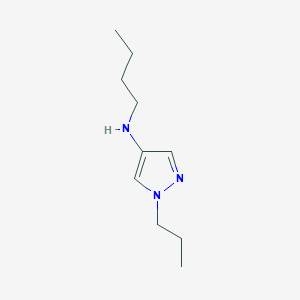
![(1S,2R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(1,3-dithiolan-2-yl)ethane-1,2-diol](/img/structure/B11731710.png)
![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11731714.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11731725.png)
![3-[(Pyrrolidin-1-yl)methyl]aniline hydrochloride](/img/structure/B11731730.png)
![[2-(3,4-dimethoxyphenyl)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11731732.png)
![5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11731733.png)
